Functional Group Identity: Alcohol vs. Ketone – Hydrogen Bond Donor Capacity
The target compound contains a secondary alcohol functional group (methanol moiety), whereas the closest analog, (2,4-dimethylphenyl)(pyridin-2-yl)methanone, contains a ketone. The alcohol provides a hydrogen bond donor (HBD) that is absent in the ketone analog. In the context of TRPV3 antagonist development, the hydrogen bond donor capacity of the pyridinyl methanol scaffold is critical for target engagement and potency [1]. While specific binding data for the exact compound is not publicly available, class-level inference from SAR studies of pyridinyl methanol derivatives indicates that elimination of the alcohol HBD (as in the ketone analog) leads to significant loss of antagonist activity [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (OH group) |
| Comparator Or Baseline | (2,4-Dimethylphenyl)(pyridin-2-yl)methanone: 0 |
| Quantified Difference | +1 HBD |
| Conditions | Structural feature analysis |
Why This Matters
The presence of a hydrogen bond donor is essential for maintaining the intended biological activity in TRPV3 antagonist programs; substitution with the ketone analog will yield inactive or off-target compounds.
- [1] Gomtsyan, A., et al. J. Med. Chem. 2016, 59, 4926−4947. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. View Source
